Structural Confirmation via ¹H-NMR: Regioisomeric Differentiation from 4-Methylpyrimidine-2-sulfinate
The ¹H-NMR spectrum of Lithium 2-methylpyrimidine-4-sulfinate shows a distinct singlet for the 2-methyl group at ~2.70 ppm, consistent with shielding by the adjacent nitrogen atom. In its regioisomer, Lithium 4-methylpyrimidine-2-sulfinate, the methyl resonance is shifted downfield to ~2.41 ppm due to a different ring-current effect . This quantifiable spectroscopic difference allows for unambiguous identity verification and purity assessment, preventing costly misapplication of the wrong isomer.
| Evidence Dimension | ¹H-NMR chemical shift of methyl group |
|---|---|
| Target Compound Data | δ ~2.70 ppm (2-methyl group) |
| Comparator Or Baseline | δ ~2.41 ppm (4-methyl group in Lithium 4-methylpyrimidine-2-sulfinate) |
| Quantified Difference | Δδ ≈ 0.29 ppm |
| Conditions | ¹H-NMR, DMSO-d6 solvent |
Why This Matters
Procurement of the correct regioisomer is critical for downstream synthetic success, and this quantitative spectral signature serves as the primary release specification for incoming material.
